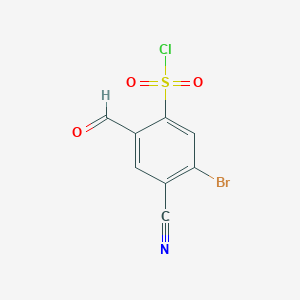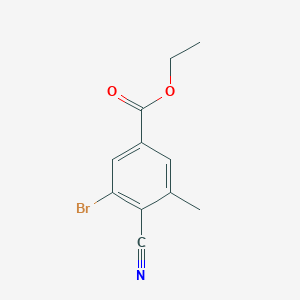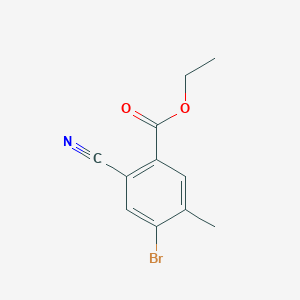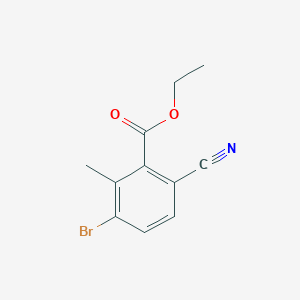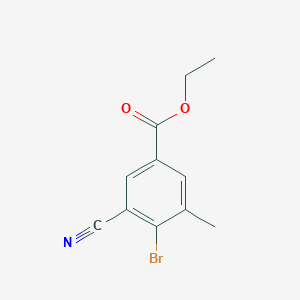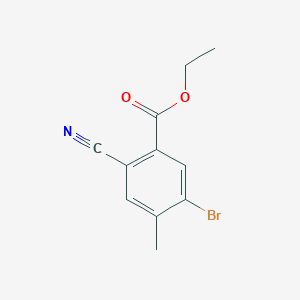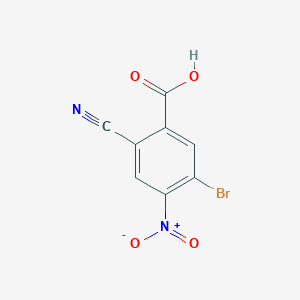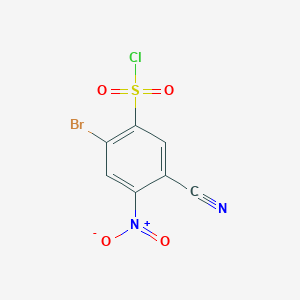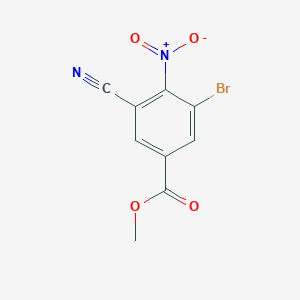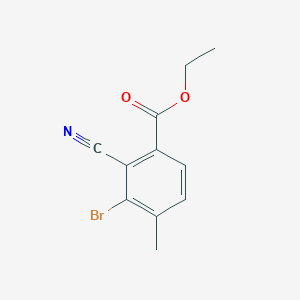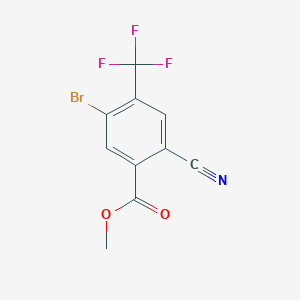![molecular formula C21H26ClN B1417195 N-[-6,6-二甲基-2-庚烯-4-炔-1-基]-N-(甲基-d3)-1-萘甲胺,盐酸盐 CAS No. 1310012-15-7](/img/structure/B1417195.png)
N-[-6,6-二甲基-2-庚烯-4-炔-1-基]-N-(甲基-d3)-1-萘甲胺,盐酸盐
描述
Terbinafine-d3 is intended for use as an internal standard for the quantification of terbinafine by GC- or LC-MS. Terbinafine is a broad-spectrum antifungal agent that has activity against T. rubrum, T. mentagrophytes, T. verrucosum, E. floccosum, M. canis, A. fumigatus, and S. schenckii (MIC50s = 0.003-0.8 μg/ml). It selectively inhibits C. albicans squalene epoxidase over rat liver epoxidase (IC50s = 0.03 and 77 μM, respectively). Terbinafine (90-120 µM) induces cell cycle arrest at the G0/G1 phase in COLO 205 tumor cells and human umbilical vein endothelial cells (HUVECs). Formulations containing terbinafine have been used in the treatment of nail and skin fungal infections.
科学研究应用
Dermatological Applications
Terbinafine-d3 (hydrochloride) is primarily known for its effectiveness in treating dermatological conditions. It inhibits the growth of fungal cell walls, leading to cell death, and is used in the treatment of conditions such as dermatophytoses , pityriasis versicolor , cutaneous candidiasis , seborrheic dermatitis , tinea capitis , and onychomycosis . Its application in dermatology is significant due to its ability to provide short-duration therapy, which is beneficial for patient compliance and reducing the risk of resistance development.
Pharmaceutical Quality Assurance
In the pharmaceutical industry, Terbinafine-d3 (hydrochloride) undergoes rigorous quality assurance testing to ensure its safety and efficacy. Analytical methods such as liquid chromatography , titration , and spectrophotometry in the ultraviolet and infrared regions are employed to quantify and qualify Terbinafine in various matrices . This ensures that the compound meets the required standards for therapeutic use.
Antifungal Agent Development
As an antifungal agent, Terbinafine-d3 (hydrochloride) serves as a model compound for the development of new antifungal medications. Its mechanism of action—inhibition of squalene epoxidase —is studied to design drugs that can target similar pathways in fungal organisms, potentially leading to the development of novel treatments for fungal infections .
Pharmacokinetic and Pharmacodynamic Studies
Terbinafine-d3 (hydrochloride) is used in pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for determining the dosage and frequency of administration for optimal therapeutic effect .
Solubility Enhancement Research
Research into improving the solubility of pharmaceutical compounds often utilizes Terbinafine-d3 (hydrochloride) as a case study. Techniques such as solid dispersion are explored to enhance the solubility and, consequently, the bioavailability of drugs .
In Vitro Drug Diffusion Studies
Terbinafine-d3 (hydrochloride) is also used in in vitro drug diffusion studies to assess how the drug permeates through various barriers. This is essential for evaluating the drug’s potential efficacy and determining the appropriate delivery method .
Antibacterial Research
Although primarily an antifungal, Terbinafine-d3 (hydrochloride) also exhibits antibacterial properties. Research in this area explores its effectiveness against bacterial cell walls and its potential use as a broad-spectrum antibacterial agent .
Formulation Development
Terbinafine-d3 (hydrochloride) is used in the development of various formulations, including creams, gels, and oral medications. Studies focus on optimizing the formulation to enhance the drug’s stability, efficacy, and patient acceptability .
作用机制
Target of Action
Terbinafine-d3 (hydrochloride) primarily targets the squalene monooxygenase (also known as squalene epoxidase) . This enzyme plays a crucial role in the synthesis of the fungal cell wall .
Mode of Action
Terbinafine-d3 (hydrochloride) is an allylamine antifungal that inhibits squalene monooxygenase . This inhibition prevents the formation of ergosterol, a key component of the fungal cell membrane . As a result, there is an accumulation of squalene, which weakens the cell wall of fungal cells .
Biochemical Pathways
The primary biochemical pathway affected by Terbinafine-d3 (hydrochloride) is the ergosterol synthesis pathway . By inhibiting squalene monooxygenase, Terbinafine-d3 (hydrochloride) prevents the conversion of squalene to squalene-2,3 epoxide, a precursor of lanosterol, which in turn is a direct precursor of ergosterol . This leads to a deficiency of ergosterol, which is detrimental to the integrity of the fungal cell membrane . In addition to this action, Terbinafine-d3 (hydrochloride) also causes excessive intracellular accumulation of squalene, which is believed to exert a further toxic effect on susceptible fungal cells .
Pharmacokinetics
Terbinafine-d3 (hydrochloride) is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . It distributes into tissues and has a long terminal elimination half-life . The clearance of a single 250mg oral dose of terbinafine is 76L/h or 1.11L/h/kg .
Result of Action
The primary result of Terbinafine-d3 (hydrochloride)'s action is the weakening of the fungal cell wall due to the accumulation of squalene and the deficiency of ergosterol . This leads to the death of the fungal cells . Terbinafine-d3 (hydrochloride) has a primary fungicidal action against many fungi .
Action Environment
The stability of pharmaceutical products like Terbinafine-d3 (hydrochloride) can be determined by assessing their quality with a variety of environmental factors such as relative humidity, light, and temperature . These factors can affect the quality of the drug during storage . Therefore, the action, efficacy, and stability of Terbinafine-d3 (hydrochloride) can be influenced by these environmental conditions .
属性
IUPAC Name |
(E)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)-N-(trideuteriomethyl)hept-2-en-4-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5+;/i4D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMISRWJRUSYEX-YOVIYTQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C/C=C/C#CC(C)(C)C)CC1=CC=CC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-(methyl-d3)-1-naphthalenemethanamine,monohydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



